2-Amino-2-(2-(difluoromethyl)phenyl)ethanol
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Overview
Description
2-Amino-2-(2-(difluoromethyl)phenyl)ethanol is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various strategies including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that can transfer the difluoromethyl group to aromatic sites in both stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to such molecules of pharmaceutical relevance .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-(difluoromethyl)phenyl)ethanol can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(2-(difluoromethyl)phenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Amino-2-(2-(difluoromethyl)phenyl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated aromatic compounds and amino alcohols. Examples include:
- 2-Amino-2-(2-(trifluoromethyl)phenyl)ethanol
- 2-Amino-2-(2-(fluoromethyl)phenyl)ethanol
- 2-Amino-2-(2-(chloromethyl)phenyl)ethanol
Uniqueness
What sets 2-Amino-2-(2-(difluoromethyl)phenyl)ethanol apart is the presence of the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-amino-2-[2-(difluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)7-4-2-1-3-6(7)8(12)5-13/h1-4,8-9,13H,5,12H2 |
InChI Key |
XBFMJUOBZIKSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)C(F)F |
Origin of Product |
United States |
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